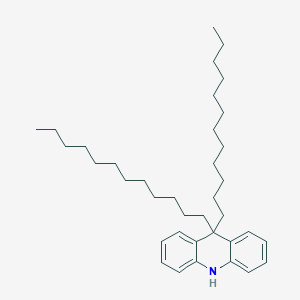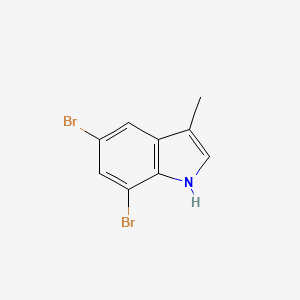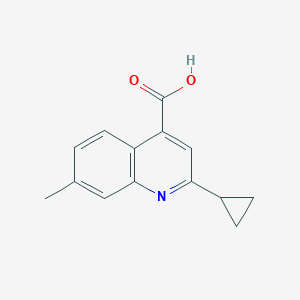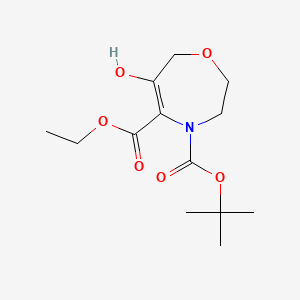
Ethyl 4-Boc-6-hydroxy-2,3,4,7-tetrahydro-1,4-oxazepine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-Boc-6-hydroxy-2,3,4,7-tetrahydro-1,4-oxazepine-5-carboxylate is a complex organic compound that belongs to the class of oxazepines. This compound is characterized by its unique structure, which includes a Boc (tert-butoxycarbonyl) protecting group, a hydroxy group, and an ethyl ester. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Boc-6-hydroxy-2,3,4,7-tetrahydro-1,4-oxazepine-5-carboxylate typically involves multiple steps. One common method starts with the protection of the hydroxy group using a Boc protecting group. This is followed by the formation of the oxazepine ring through cyclization reactions. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
Ethyl 4-Boc-6-hydroxy-2,3,4,7-tetrahydro-1,4-oxazepine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Acidic conditions using TFA (Trifluoroacetic acid) are employed to remove the Boc group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
科学研究应用
Ethyl 4-Boc-6-hydroxy-2,3,4,7-tetrahydro-1,4-oxazepine-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of Ethyl 4-Boc-6-hydroxy-2,3,4,7-tetrahydro-1,4-oxazepine-5-carboxylate involves its interaction with various molecular targets. The Boc protecting group can be selectively removed to reveal reactive sites that can interact with enzymes or other biological molecules. The hydroxy group can form hydrogen bonds, while the ester group can participate in esterification reactions, making it a versatile compound in biochemical pathways.
相似化合物的比较
Similar Compounds
Ethyl N-Boc-4-methylpiperidine-4-carboxylate: Similar in structure but contains a piperidine ring instead of an oxazepine ring.
Ethyl N-Boc-4-benzylpiperidine-4-carboxylate: Contains a benzyl group and a piperidine ring.
Uniqueness
Ethyl 4-Boc-6-hydroxy-2,3,4,7-tetrahydro-1,4-oxazepine-5-carboxylate is unique due to its oxazepine ring structure, which imparts different chemical reactivity and biological activity compared to piperidine derivatives. The presence of the hydroxy group also adds to its versatility in chemical reactions.
属性
分子式 |
C13H21NO6 |
|---|---|
分子量 |
287.31 g/mol |
IUPAC 名称 |
4-O-tert-butyl 5-O-ethyl 6-hydroxy-3,7-dihydro-2H-1,4-oxazepine-4,5-dicarboxylate |
InChI |
InChI=1S/C13H21NO6/c1-5-19-11(16)10-9(15)8-18-7-6-14(10)12(17)20-13(2,3)4/h15H,5-8H2,1-4H3 |
InChI 键 |
XXYUUXAUACKKFQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(COCCN1C(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


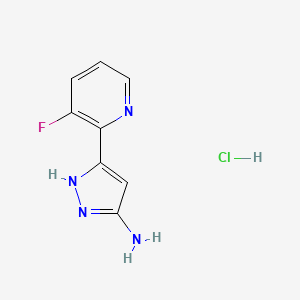
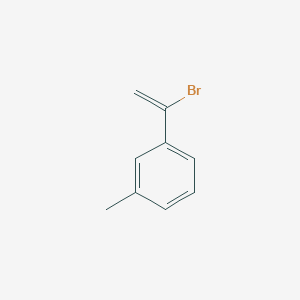

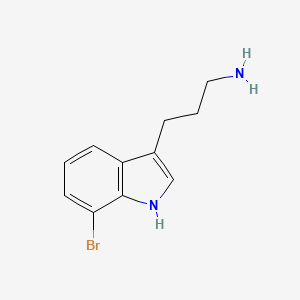
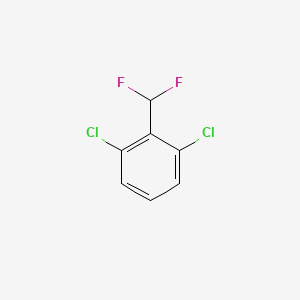
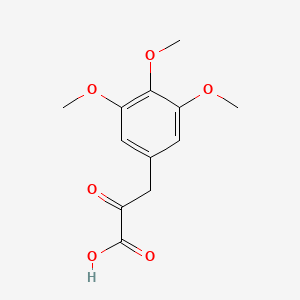
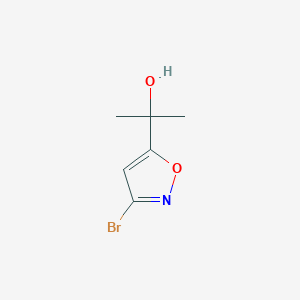



![(R)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol](/img/structure/B13703468.png)
